5-氯-2-(2-(苯基(吡啶-2-基)甲亚胺基)吡啶

描述

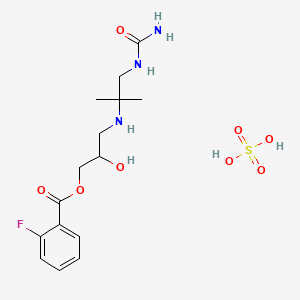

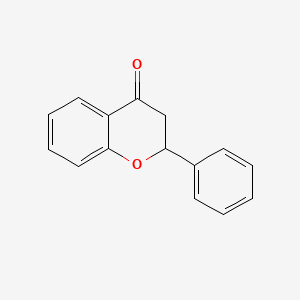

5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine is a chemical compound with the molecular formula C17H13ClN4. It has a molecular weight of 308.77 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13ClN4/c18-14-9-10-16 (20-12-14)21-22-17 (13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H, (H,20,21)/b22-17+ . This indicates the presence of a chlorine atom, a phenyl group, a pyridine group, and a hydrazine group in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .科学研究应用

合成和分子对接

Flefel等人(2018年)的研究探讨了新型吡啶衍生物的合成,包括与5-氯-2-(2-(苯基(吡啶-2-基)甲亚胺基)吡啶)相关的化合物。这些化合物表现出抗菌和抗氧化活性,暗示了它们在新治疗剂开发中的潜在应用(Flefel et al., 2018)。

结构表征和磁性质

Abedi等人(2016年)合成并表征了醛肼和碳醛肼配体的四核锰(II)配合物,包括所讨论化合物的衍生物。他们的研究有助于理解这类配合物的结构和磁性质,这对材料科学可能很有用(Abedi et al., 2016)。

吡啶和融合吡啶衍生物的合成

Al-Issa(2012年)进行了一项研究,重点关注吡啶碳腈的合成,包括相关化合物。这项研究对于开发具有潜在应用的新型有机化合物在化学各领域中具有价值(Al-Issa, 2012)。

吡啶锚共吸附剂的开发

Wei等人(2015年)探讨了在染料敏化太阳能电池中使用吡啶锚共吸附剂,其中包括所讨论化合物的衍生物。他们的研究促进了太阳能技术的进步,展示了提高能量转换效率的潜力(Wei et al., 2015)。

抗菌活性

Kostenko等人(2015年)合成了3-吡咯-1-基噻吩[2,3-b]吡啶-2-羧酸的肼酰化合物,这些化合物在结构上与所讨论的化合物相关。这些肼酰化合物表现出抗菌性能,表明在新抗菌剂开发中具有潜在应用(Kostenko et al., 2015)。

杂环合成

Elneairy(2010年)报告了吡啶衍生物在合成各种杂环化合物中的应用。这项研究在有机合成领域具有重要意义,为创造多样的杂环结构提供了新途径(Elneairy, 2010)。

氧化反应中的催化活性

Ghorbanloo等人(2017年)研究了含有与所讨论化合物相关的配体的双氧钒(V)配合物。他们的研究揭示了这些配合物在烯烃氧化中的催化活性,为催化领域做出了贡献(Ghorbanloo et al., 2017)。

激发态和光谱分析

Michalski等人(2016年)研究了选定的肼化合物的激发态,包括5-硝基-2-(2-苯基肼基)吡啶及其同分异构体,这些化合物在结构上与感兴趣的化合物相关。他们的发现为这些化合物的光谱性质提供了宝贵的见解,这可能对光化学等领域产生影响(Michalski et al., 2016)。

光学和结合特性

Zedan等人(2020年)研究了与所讨论化合物密切相关的吡唑吡啶衍生物的光学和二极管特性。这项研究有助于了解该材料的性质,为在光电子学和传感器技术中的潜在应用提供了贡献(Zedan et al., 2020)。

安全和危害

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

属性

IUPAC Name |

5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHFKWKMXWRVTJ-XLNRJJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of JIB-04?

A1: JIB-04 functions primarily as a pan-inhibitor of histone lysine demethylases (KDMs), a class of enzymes responsible for removing methyl groups from histone proteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Histones play a crucial role in DNA packaging and gene regulation, and their methylation status can influence gene expression. By inhibiting KDMs, JIB-04 disrupts this epigenetic regulation, leading to a cascade of downstream effects on gene expression and cellular processes.

Q2: Which specific histone demethylases are targeted by JIB-04?

A2: Research indicates that JIB-04 exhibits inhibitory activity against a broad range of KDMs, including but not limited to KDM4A/4C, KDM4B, KDM5A, KDM5B, KDM6B, and the Jumonji-family histone demethylases in general. [, , , , , , , , , , , , ] The precise selectivity profile of JIB-04 across various KDM subtypes continues to be an area of investigation.

Q3: How does JIB-04's inhibition of KDMs translate into anti-cancer effects?

A3: JIB-04's anti-cancer activity stems from its ability to dysregulate cancer cell growth and survival through various mechanisms.

- Cell cycle arrest: JIB-04 has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating uncontrollably. [, , , ]

- Apoptosis: JIB-04 can trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination. [, , , , ]

- Inhibition of cancer stem cell properties: JIB-04 has demonstrated the ability to suppress the self-renewal and tumor-initiating capacity of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. [, ]

- Sensitization to chemotherapy: Pre-treatment with JIB-04 has been found to sensitize resistant cancer cells to conventional chemotherapeutic drugs, potentially improving treatment efficacy. [, , , ]

- Induction of immunogenic cell death: Recent studies suggest that JIB-04 can trigger immunogenic cell death (ICD) in cancer cells, which involves the release of molecules that stimulate an immune response against the tumor. []

Q4: Does JIB-04 exclusively target histone methylation?

A4: While primarily known for its KDM inhibitory activity, emerging evidence suggests that JIB-04 may also influence cellular processes beyond histone methylation. For instance, it has been shown to interact with Serine Hydroxymethyltransferase 2 (SHMT2), a regulator of glycine biosynthesis and an adaptor for the BRCC36 K63Ub-specific deubiquitinase. [] This interaction was found to promote K63Ub-dependent destruction of the HIV-1 Tat protein via autophagy, highlighting a potential non-histone target of JIB-04.

Q5: Are there any other notable downstream effects of JIB-04 treatment?

A5: JIB-04 has been observed to induce DNA damage in Ewing Sarcoma cells, suggesting a potential mechanism for its anti-cancer effects in this malignancy. [] Additionally, JIB-04 treatment led to increased PD-L1 expression in resistant breast cancer cells. [] While the clinical implications of this finding require further investigation, it raises the possibility of combining JIB-04 with anti-PD-L1 immunotherapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide](/img/structure/B1672751.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1672755.png)

![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)